![molecular formula C11H12N2O3 B368759 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid CAS No. 393802-66-9](/img/structure/B368759.png)

4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (CAS Number: 393802-66-9) is a chemical compound with the linear formula C11H12N2O3 . It falls into the category of rare and unique chemicals, and its molecular weight is approximately 220.23 g/mol. Sigma-Aldrich provides this product to early discovery researchers .

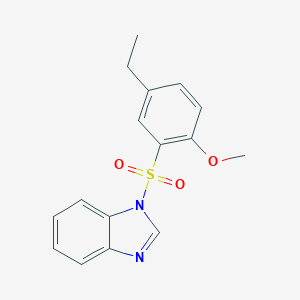

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a pyridine ring. The compound contains two methyl groups at positions 4 and 8, a carbonyl group (C=O) at position 2, and a carboxylic acid group (COOH) at position 4. The 3D structure of this compound can be visualized using molecular modeling tools .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis and chemical properties of pyrimido[4,5-b]quinolines and related compounds offer a glimpse into the chemical versatility and synthetic accessibility of pyrido[1,2-a]pyrimidine derivatives. A study by Nandha Kumar et al. (2001) demonstrates the synthesis of pyrimido[4,5-b]quinolines from 1,3-diaryl barbituric acid and anthranilic acid, highlighting the potential for developing biologically active compounds through heterocyclic fusion strategies (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Biological Applications

Pyrimidine derivatives, including pyrido[1,2-a]pyrimidine analogs, have been extensively studied for their biological and pharmacological properties. Pyrimidines are known for their anti-inflammatory, anticancer, and antimicrobial activities, making them valuable scaffolds in medicinal chemistry. Rashid et al. (2021) provide a comprehensive review of the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives, highlighting their therapeutic potential (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, & Ahmad, 2021).

Optical and Electronic Applications

The development of optical sensors and materials for optoelectronic applications is another area where pyrido[1,2-a]pyrimidine derivatives and related compounds have shown promise. Jindal and Kaur (2021) discuss the role of pyrimidine derivatives as optical sensors, emphasizing their biological and medicinal applications alongside their utility in sensing technologies (Jindal & Kaur, 2021).

Catalysis and Synthetic Methodologies

The use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine derivatives is explored by Parmar, Vala, and Patel (2023), illustrating the significance of these compounds in the pharmaceutical industry and their broad synthetic applications (Parmar, Vala, & Patel, 2023).

Eigenschaften

IUPAC Name |

4,8-dimethyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-3-4-13-8(5-7)12-9(14)6-11(13,2)10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWIJJMJPPKQPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=O)CC(N2C=C1)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B368687.png)

![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine](/img/structure/B368702.png)

![N'-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B368705.png)

![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B368730.png)

![N-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B368739.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368740.png)